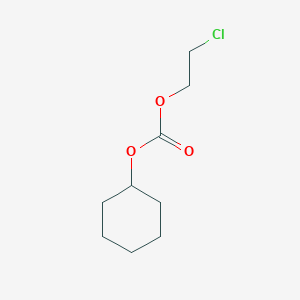![molecular formula C10H10N2O3 B12552384 2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)
2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid is a chemical compound known for its potential antibacterial properties. It is a Schiff base derived from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . Schiff bases are compounds containing a functional group that is a nitrogen atom connected to a carbon atom via a double bond, typically formed by the condensation of an amine with an aldehyde or ketone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid involves the following steps :
Condensation Reaction: The compound is synthesized by the condensation of o-phenylenediamine with 5-nitrosalicaldehyde. This reaction typically occurs in an ethanol solvent under reflux conditions.
Characterization: The resulting product is characterized using various spectroscopic techniques such as ultraviolet-visible spectroscopy, Fourier-transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and gas chromatography-mass spectrometry.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.
化学反応の分析
Types of Reactions
2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may regenerate the original amine and aldehyde.
科学的研究の応用
2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid has several scientific research applications :
Antibacterial Agent: The compound has shown potential as an antibacterial agent, particularly against Escherichia coli. It exhibits high binding affinity to bacterial proteins, making it effective in inhibiting bacterial growth.
Spectroscopic Studies: The compound is used in various spectroscopic studies to understand its structural and electronic properties.
Molecular Docking: It is utilized in molecular docking studies to explore its interactions with biological targets.
作用機序
The antibacterial activity of 2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid is primarily due to its ability to bind to bacterial proteins . This binding disrupts essential bacterial processes, leading to inhibition of bacterial growth and replication. The compound’s structure allows it to interact with specific molecular targets within the bacterial cell, thereby exerting its antibacterial effects.
類似化合物との比較
Similar Compounds
2-[(2-hydroxyphenyl)methylidene]amino]nicotinic acid: Another Schiff base with similar antibacterial properties.
2-[(2-hydroxyphenyl)methylidene]hydrazinecarboxamide: A related compound with potential antibacterial activity.
Uniqueness
2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid is unique due to its specific structure, which allows it to exhibit high binding affinity to bacterial proteins. This makes it a promising candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance.
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-7(10(14)15)12-11-6-8-4-2-3-5-9(8)13/h2-6,13H,1H3,(H,14,15)/b11-6+,12-7? |
InChIキー |
FAPUDXDLDYSLDE-RRTODMKPSA-N |
異性体SMILES |
CC(=N/N=C/C1=CC=CC=C1O)C(=O)O |
正規SMILES |
CC(=NN=CC1=CC=CC=C1O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)
![3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B12552310.png)
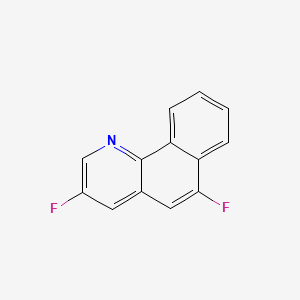
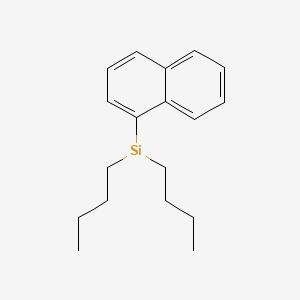
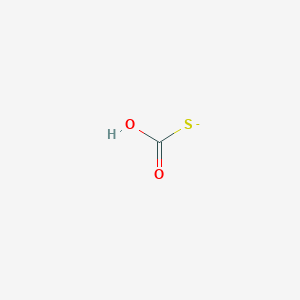
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
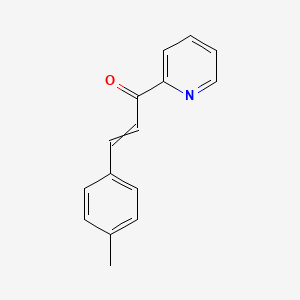
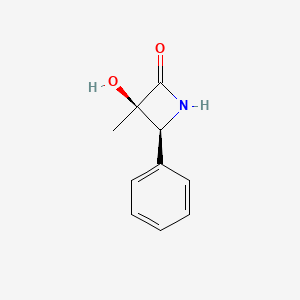
![4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid](/img/structure/B12552361.png)

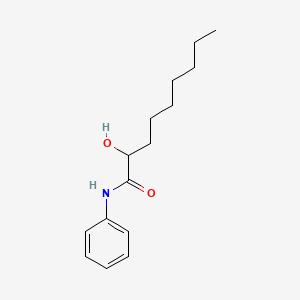
![4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol](/img/structure/B12552378.png)

